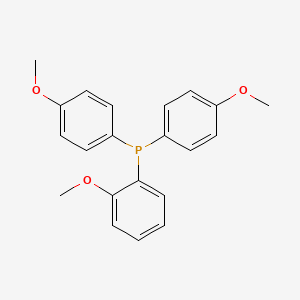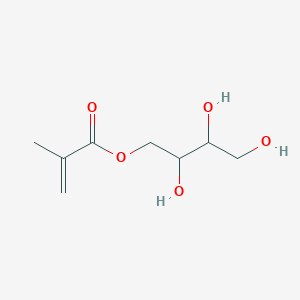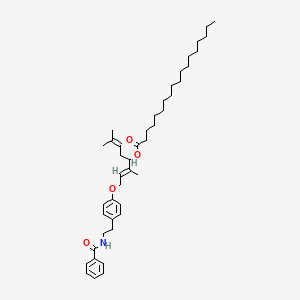![molecular formula C11H22O2Si B14285120 Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 135261-51-7](/img/structure/B14285120.png)
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a specialized organosilicon compound. It is known for its unique structure, which includes a bicyclic oxirane ring. This compound is often used as a coupling agent and adhesion promoter in various industrial applications due to its ability to modify surfaces and improve the dispersion of nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of a suitable silane precursor with an epoxide-containing compound. One common method is the reaction of dimethoxymethylsilane with 7-oxabicyclo[4.1.0]hept-3-yl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane exerts its effects involves the interaction of its functional groups with the surface of substrates. The methoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains three methoxy groups instead of two.
Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a methyl group in place of one of the methoxy groups.
7-Oxabicyclo[4.1.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic ring.
Uniqueness
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and adhesion promoter in various applications .
Eigenschaften
| 135261-51-7 | |
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
methoxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O2Si/c1-12-14(2,3)7-6-9-4-5-10-11(8-9)13-10/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
YKSZBBZEHPPESP-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CCC1CCC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








